molecular formula C18H20ClNOS B5875348 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B5875348
M. Wt: 333.9 g/mol
InChI Key: OKJUHDLJIWDZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide, also known as CBT-EMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of thioamides, which are known for their diverse pharmacological properties. CBT-EMPA has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. In

Mechanism of Action

The exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood. However, several studies have suggested that this compound may exert its biological effects by modulating the activity of various enzymes and signaling pathways. For example, 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound has also been shown to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects
2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In animal models of inflammation and pain, 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the activity of various enzymes involved in the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammation and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments include its well-established synthesis method, its diverse pharmacological properties, and its potential therapeutic applications. However, there are also some limitations associated with the use of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments. For example, this compound is relatively insoluble in water, which may limit its bioavailability and hinder its use in certain experimental settings. In addition, the exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide. One area of research that warrants further investigation is the potential use of this compound as a therapeutic agent for the treatment of cancer. Additional studies are needed to elucidate the exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide in cancer cells and to investigate its potential efficacy in animal models of cancer.
Another area of research that warrants further investigation is the potential use of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide as a therapeutic agent for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additional studies are needed to investigate the anti-inflammatory and analgesic effects of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide in animal models of inflammation and pain.
Finally, additional studies are needed to investigate the safety and toxicity of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide in animal models and in clinical trials. This will be important for determining the potential use of this compound as a therapeutic agent in humans.
Conclusion
In conclusion, 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. The synthesis method of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide is well-established, and this compound has been shown to be effective in various experimental settings. However, there are also some limitations associated with the use of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments. Further research is needed to fully elucidate the potential therapeutic applications of this compound and to investigate its safety and toxicity in animal models and in clinical trials.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide involves the reaction of 2-chlorobenzyl chloride with potassium thioacetate in the presence of a base, followed by the reaction of the resulting intermediate with 2-ethyl-6-methylaniline. The final product is obtained after purification by recrystallization. This synthesis method has been described in detail in several research articles and is considered to be a reliable and efficient method for the preparation of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. Several research studies have investigated the anti-inflammatory and analgesic effects of 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide in animal models of inflammation and pain. These studies have demonstrated that 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide can effectively reduce inflammation and pain without causing significant side effects.
In addition to its anti-inflammatory and analgesic effects, 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide has also been investigated for its anti-cancer properties. Several research studies have shown that 2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide can inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-3-14-9-6-7-13(2)18(14)20-17(21)12-22-11-15-8-4-5-10-16(15)19/h4-10H,3,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJUHDLJIWDZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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